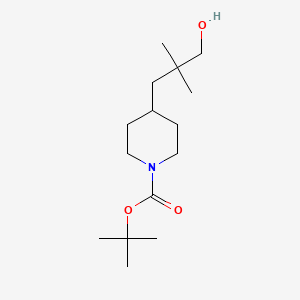
1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring with an aminoethyl group and a methyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 4-methyl-2-oxo-1,2-dihydropyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to ensure the purity of the compound.
化学反应分析
Types of Reactions: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- 2-(Aminomethyl)imidazole dihydrochloride
- Triethylenetetramine dihydrochloride
Comparison: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride is unique due to its specific structure, which combines a pyridine ring with an aminoethyl group and a methyl group. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, 2-(Aminomethyl)imidazole dihydrochloride has an imidazole ring instead of a pyridine ring, leading to different reactivity and biological activity. Triethylenetetramine dihydrochloride, on the other hand, has multiple amino groups, which can result in different coordination chemistry and applications.
属性
分子式 |
C8H14Cl2N2O |
|---|---|
分子量 |
225.11 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-4-methylpyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-7-2-4-10(5-3-9)8(11)6-7;;/h2,4,6H,3,5,9H2,1H3;2*1H |
InChI 键 |
NOAOZGZSNUXIPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C=C1)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


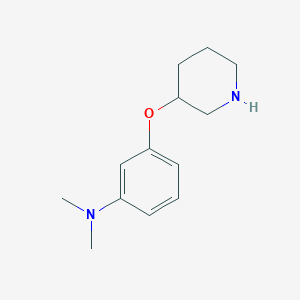
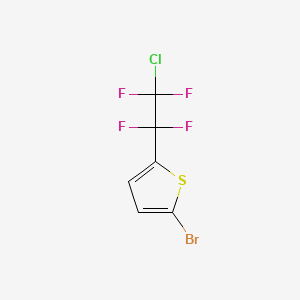
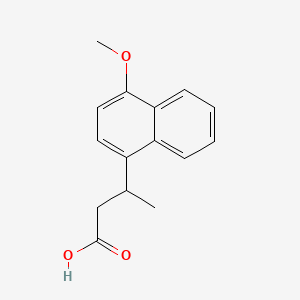
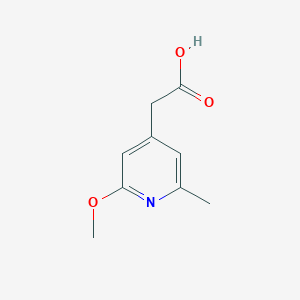
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)
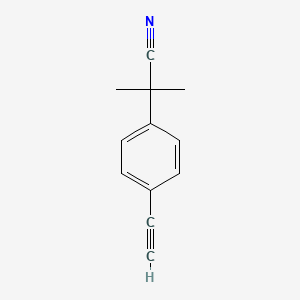
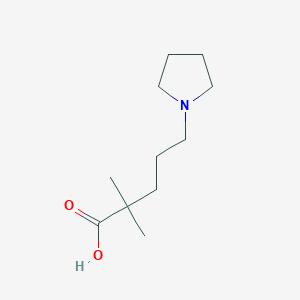
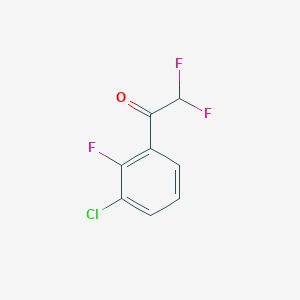
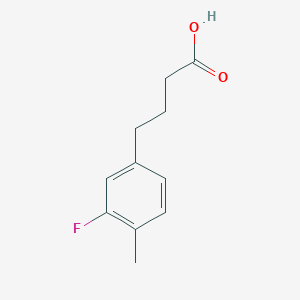
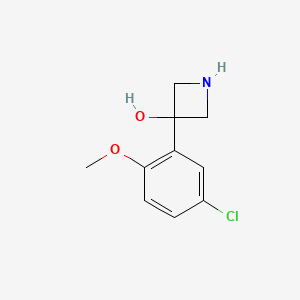
amine](/img/structure/B13608800.png)
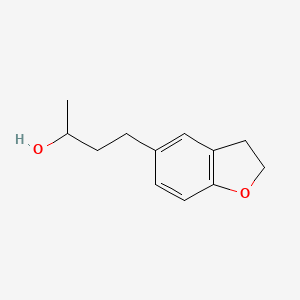
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
